NSC 66811 (CAS 6964-62-1) is a potent, cell-permeable small-molecule inhibitor of the MDM2-p53 protein-protein interaction, featuring a unique 8-quinolinol core scaffold. With a defined binding affinity (Ki = 120 nM) for the MDM2 cleft, it effectively prevents the degradation of the p53 tumor suppressor, leading to robust p53 and p21 accumulation in wild-type models [1]. Unlike conventional peptide mimics or standard cis-imidazoline derivatives, NSC 66811 provides a distinct V-shaped hydrophobic binding geometry [2]. Combined with its excellent solubility profile in standard screening solvents (up to 25 mg/mL in DMSO and 33 mg/mL in DMF) , it is an optimal, highly processable reagent for high-throughput screening, orthogonal validation, and the study of p53 reactivation in drug-resistant cellular phenotypes [3].
Substituting NSC 66811 with generic MDM2 inhibitors, such as standard Nutlin-3 derivatives or crude peptide mimics, introduces significant risks to assay fidelity and target validation. While Nutlins are common, they rely on a rigid 'three-prong' binding motif that can be susceptible to specific efflux mechanisms or scaffold-driven off-target interactions [1]. NSC 66811, by contrast, adopts a unique V-shaped conformation within the MDM2 binding cleft, establishing a completely different hydrophobic contact profile [2]. Replacing NSC 66811 with a different chemical class compromises orthogonal validation workflows, as researchers lose the ability to differentiate true mechanism-of-action effects from scaffold-specific artifacts. Furthermore, substituting with peptide-based inhibitors often leads to severe processability issues, including poor cell permeability and rapid degradation, which NSC 66811 avoids through its stable, low-molecular-weight organic framework .
In fluorescence-polarization competitive binding assays, NSC 66811 demonstrates a potent Ki of 120 nM for MDM2. While standard benchmark inhibitors like Nutlin-3 exhibit a slightly higher absolute affinity (Ki ~ 36 nM), NSC 66811 achieves its potency through a fundamentally different mechanism. Structural modeling reveals that NSC 66811 adopts a V-shaped conformation in the binding cleft, making distinct hydrophobic contacts compared to the traditional three-prong motif of Nutlins or 1,4-benzodiazepine-2,5-diones[1].
| Evidence Dimension | MDM2 Binding Geometry and Affinity (Ki) |
| Target Compound Data | Ki = 120 nM; V-shaped hydrophobic contact profile |
| Comparator Or Baseline | Nutlin-3 (Ki = 36 nM; Three-prong cis-imidazoline motif) |
| Quantified Difference | 3.3-fold difference in Ki, but provides a completely orthogonal binding geometry. |
| Conditions | Fluorescence-polarization-based competitive binding assay. |
Procuring NSC 66811 enables critical orthogonal validation, allowing researchers to confirm that observed p53 reactivation is target-specific rather than an artifact of the Nutlin scaffold.
The cellular specificity of NSC 66811 has been rigorously validated using isogenic HCT-116 human colon cancer cell lines. Treatment with NSC 66811 at concentrations of 5–20 μM induces a strong, dose-dependent accumulation of p53, MDM2, and p21 proteins in wild-type (p53+/+) cells. Crucially, in the isogenic p53-null (p53-/-) cell line, the compound exhibits zero effect on these protein levels, confirming the absence of off-target pathway activation [1].
| Evidence Dimension | p53-dependent protein accumulation |
| Target Compound Data | Dose-dependent induction at 5-20 μM in p53+/+ cells |
| Comparator Or Baseline | p53-null baseline (Zero induction in p53-/- cells at identical concentrations) |
| Quantified Difference | 100% specificity for the p53-dependent pathway with no background induction. |
| Conditions | Isogenic HCT-116 (p53+/+ and p53-/-) cell lines, 48-hour incubation. |
This absolute specificity ensures that downstream phenotypic data is strictly mechanism-driven, making it a highly reliable tool for precision oncology screening.
Unlike bulky peptide-based MDM2 inhibitors that suffer from poor solubility and aggregation in organic solvents, NSC 66811 possesses an excellent physicochemical profile for laboratory automation. It achieves maximum stock concentrations of 25 mg/mL in DMSO and 33 mg/mL in DMF . This high solubility prevents precipitation during serial dilutions and ensures consistent dosing in automated liquid handling systems.
| Evidence Dimension | Maximum Organic Solvent Solubility |
| Target Compound Data | DMSO: 25 mg/mL; DMF: 33 mg/mL |
| Comparator Or Baseline | Standard peptide-based inhibitors (Often <5 mg/mL in DMSO, requiring complex aqueous buffers) |
| Quantified Difference | >5-fold higher solubility in standard screening solvents. |
| Conditions | Standard laboratory formulation at room temperature. |
High solubility in standard solvents eliminates dispensing errors and precipitation artifacts in automated high-throughput screening workflows.
NSC 66811 demonstrates significant efficacy in overcoming acquired drug resistance. In imatinib-resistant chronic myeloid leukemia (K562/IR) cells, which exhibit heavily upregulated MDM2 levels, NSC 66811 treatment (10 μM) increased the population of Annexin-positive (apoptotic) cells by 43%. This effect successfully bypassed the upstream kinase resistance mechanisms that render standard imatinib monotherapy ineffective [1].
| Evidence Dimension | Induction of Apoptosis (Annexin-positive cells) |
| Target Compound Data | 43% increase in Annexin-positive cells at 10 μM |
| Comparator Or Baseline | Imatinib baseline (Minimal apoptotic induction due to acquired resistance) |
| Quantified Difference | Robust restoration of apoptosis via alternative pathway activation. |
| Conditions | K562/IR (imatinib-resistant) cell line assay. |
Procuring this compound provides a validated positive control for resensitization assays targeting drug-resistant hematological malignancies.
Because NSC 66811 utilizes a unique V-shaped binding geometry rather than the standard three-prong motif of Nutlins, it is the ideal procurement choice for orthogonal validation. Researchers use it to confirm that p53 reactivation and subsequent cell cycle arrest are genuinely driven by MDM2 inhibition, effectively ruling out scaffold-specific off-target effects associated with cis-imidazolines [1].
With its high solubility in DMSO (25 mg/mL) and DMF (33 mg/mL), NSC 66811 is highly processable and stable in solution. It is perfectly suited as a reliable positive control or benchmark standard in automated liquid handling systems, where avoiding compound precipitation during serial dilution is critical for assay reproducibility .
NSC 66811 is highly effective in models with acquired resistance to targeted kinase inhibitors, such as imatinib-resistant CML lines. By directly targeting the downstream MDM2-p53 axis, it bypasses upstream kinase mutations, making it a critical reagent for screening synergistic drug combinations and evaluating novel resensitization strategies [2].